molecular formula C8H6BrF3 B11743332 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene

Cat. No.: B11743332
M. Wt: 239.03 g/mol
InChI Key: KNTWYSSHQZQAOO-UHFFFAOYSA-N
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Description

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF3 It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and difluoroethyl groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, starting with 1,2-difluoroethylbenzene, bromination can be carried out using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reduction reactions can convert the difluoroethyl group to other functional groups, such as hydroxyl or amino groups, using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds. These reactions typically require palladium catalysts and suitable ligands.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-(1,1-difluoroethyl)-4-fluoroanisole .

Scientific Research Applications

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology and Medicine: The compound is investigated for its potential use in drug discovery and development. The presence of fluorine atoms can improve the pharmacokinetic properties of drug candidates, such as increased metabolic stability and enhanced binding affinity to biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene depends on its specific application. In drug discovery, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets through increased hydrophobic interactions and improved electronic properties. The difluoroethyl group can also influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

1-Bromo-2-(1,1-difluoroethyl)-4-fluorobenzene can be compared with other halogenated aromatic compounds, such as:

The uniqueness of this compound lies in its combination of bromine, fluorine, and difluoroethyl groups, which impart distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H6BrF3

Molecular Weight

239.03 g/mol

IUPAC Name

1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene

InChI

InChI=1S/C8H6BrF3/c1-8(11,12)6-4-5(10)2-3-7(6)9/h2-4H,1H3

InChI Key

KNTWYSSHQZQAOO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)(F)F

Origin of Product

United States

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